molecular formula C12H13F2NO2 B1466381 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1488319-44-3

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No. B1466381
CAS RN: 1488319-44-3
M. Wt: 241.23 g/mol
InChI Key: WVRTUKMZCDDRMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, reported in 2002 by the groups of Meldal and Sharpless revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .

Scientific Research Applications

  • Metal–Organic Framework Synthesis : Zhao et al. (2020) synthesized a novel metal-organic framework (MOF) utilizing a related compound, 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid. This MOF showed promising results in dye adsorption experiments, particularly for methyl orange, suggesting potential applications in environmental remediation and water treatment. (Zhao et al., 2020).

  • Synthesis of Chiral Auxiliaries : In the field of asymmetric synthesis, Belokon’ et al. (2002) reported the synthesis of halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides, which are structurally related to your compound of interest. These chiral auxiliaries were effectively used in the stereoselective synthesis of α-amino acids. This research highlights the utility of such compounds in facilitating the production of enantiomerically pure substances, which is crucial in pharmaceutical manufacturing. (Belokon’ et al., 2002).

  • C-H Functionalization in Organic Synthesis : Kang et al. (2015) explored the C-H functionalization of cyclic amines, including pyrrolidine, which is structurally similar to the compound . Their study demonstrates the potential of such compounds in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. This research adds to the understanding of organic synthesis processes, particularly in the context of pharmaceutical and chemical industries. (Kang et al., 2015).

  • Antibacterial Agent Synthesis : Chu et al. (1986) developed arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, where one derivative contained a 3-amino-1-pyrrolidinyl group. This research is pertinent to the development of novel antibacterial agents, showcasing the importance of such compounds in medicinal chemistry, especially for targeting specific bacterial infections. (Chu et al., 1986).

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-3,8H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRTUKMZCDDRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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